Fotemustine Achieves Higher Overall Response Rate vs. Dacarbazine in Metastatic Melanoma
In a Phase III randomized study of first-line disseminated melanoma, fotemustine demonstrated a significantly higher overall response rate (ORR) compared to dacarbazine (DTIC) [1]. The ORR was 15.2% for fotemustine versus 6.8% for DTIC (P=0.043) in the intent-to-treat population [1].
| Evidence Dimension | Overall Response Rate (ORR) |
|---|---|
| Target Compound Data | 15.2% (n=229) |
| Comparator Or Baseline | Dacarbazine (DTIC): 6.8% (n=229) |
| Quantified Difference | 2.2-fold increase (P=0.043) |
| Conditions | Phase III randomized trial, first-line disseminated cutaneous melanoma |
Why This Matters
This higher response rate directly impacts the probability of tumor shrinkage and is a critical factor in selecting first-line therapy for metastatic melanoma.
- [1] Avril MF, et al. Fotemustine compared with dacarbazine in patients with disseminated malignant melanoma: a phase III study. J Clin Oncol. 2004;22(6):1118-1125. View Source
